molecular formula C14H19N3O5S B2688026 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 872881-31-7

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2688026
CAS No.: 872881-31-7
M. Wt: 341.38
InChI Key: SEZNVBDPSBRVHI-UHFFFAOYSA-N
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Description

N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a synthetic organic compound that features a benzenesulfonyl group attached to an oxazinan ring, which is further linked to an ethanediamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Ethanediamide Moiety: The final step involves the coupling of the oxazinan derivative with an ethanediamide precursor under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions could target the oxazinan ring or the benzenesulfonyl group, potentially yielding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group or the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylpropanediamide
  • N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylbutanediamide

Uniqueness

N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features might enable it to interact with different molecular targets or undergo unique chemical transformations.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-15-13(18)14(19)16-10-12-17(8-5-9-22-12)23(20,21)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZNVBDPSBRVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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